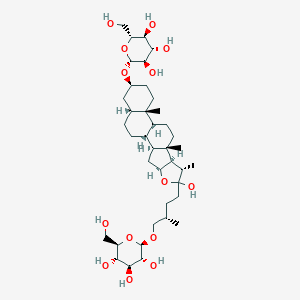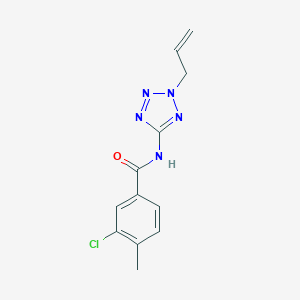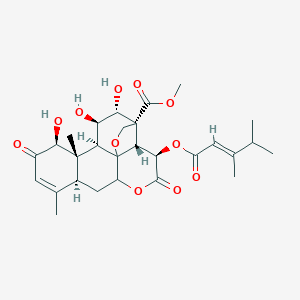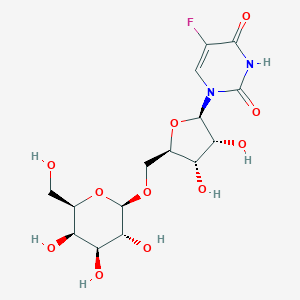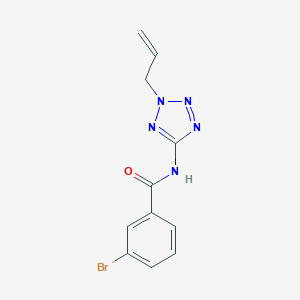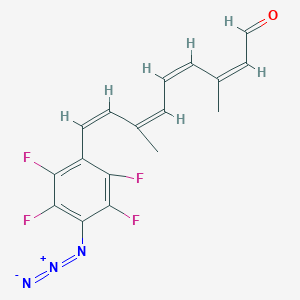![molecular formula C21H39O13P B235076 [(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate CAS No. 148437-41-6](/img/structure/B235076.png)
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of phosphatidic acid, which is a fundamental component of cellular membranes. The unique structural features of [(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate make it an attractive molecule for studying cellular processes and developing new therapeutic strategies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Innovative synthesis methods for complex molecules related to this compound have been developed. For instance, Blaser et al. (1991) discuss the synthesis of chiral 6-alkyl-δ-lactones, which are structurally related to the compound (Blaser, Deschenaux, Kallimopoulos, & Jacot‐Guillarmod, 1991). Similarly, Dardonville and Gilbert (2003) describe the synthesis of analogues of 6-phosphogluconate, showcasing techniques that could be relevant for synthesizing variants of the compound of interest (Dardonville & Gilbert, 2003).
Chemical Transformations and Derivatives
The compound and its derivatives have been the subject of chemical transformations to explore their potential in various fields. For example, Wu et al. (2011) discuss the use of diketoreductase in the preparation of advanced intermediates for statin drugs, highlighting the compound's relevance in medicinal chemistry (Wu, Chen, Liu, & Chen, 2011).
Potential Applications
Pharmaceutical Research
The compound and its analogues are of interest in pharmaceutical research. Gong et al. (2017) identified a robust carbonyl reductase for diastereoselectively building syn-3,5-dihydroxy hexanoate, a component of cholesterol-lowering drugs, demonstrating the compound's relevance in drug development (Gong et al., 2017).
Biochemical Studies and Enzymatic Reactions
Compounds structurally related to the one have been used to study enzymatic mechanisms and biochemical pathways. Huang et al. (2014) used stereoisomers of a related compound as radical probes to investigate the mechanism of an enzyme-catalyzed reaction (Huang et al., 2014).
Natural Products and Synthesis of Bioactive Molecules
The structural complexity and chirality of such compounds make them valuable in the synthesis of bioactive molecules and natural products. Hatanaka et al. (1999) isolated and characterized amino acids from a natural source, providing insights into the synthesis and application of similar compounds (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
properties
CAS RN |
148437-41-6 |
|---|---|
Product Name |
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate |
Molecular Formula |
C21H39O13P |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate |
InChI |
InChI=1S/C21H39O13P/c1-3-5-7-9-14(22)31-11-13(33-15(23)10-8-6-4-2)12-32-35(29,30)34-21-19(27)17(25)16(24)18(26)20(21)28/h13,16-21,24-28H,3-12H2,1-2H3,(H,29,30)/t13-,16?,17-,18+,19+,20+,21?/m1/s1 |
InChI Key |
BYCNULBOTLVAKR-SBNMDPEDSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCC |
SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC |
synonyms |
1,2-dihexanoyl-sn-glycero-3-phosphoinositol di-C6-PI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



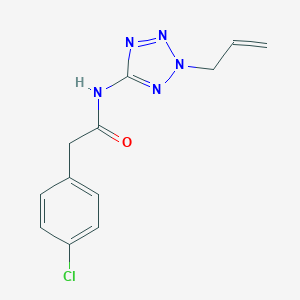

![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



